3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 2402837-33-4 . It has a molecular weight of 241.64 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F3N3.ClH/c9-8(10,11)4-14-3-6(12)7(13-14)5-1-2-5;/h3,5H,1-2,4,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s InChI code is 1S/C8H10F3N3.ClH/c9-8(10,11)4-14-3-6(12)7(13-14)5-1-2-5;/h3,5H,1-2,4,12H2;1H , which provides information about its molecular structure.Scientific Research Applications
Adsorption and Removal of Persistent Organic Pollutants
One of the primary applications of amine-functionalized compounds is in the environmental sector, particularly for the adsorption and removal of persistent organic pollutants (POPs) such as Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). PFAS are notorious for their persistence in the environment and potential health risks. Amine-containing sorbents, due to their electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, have been identified as effective materials for PFAS removal from water sources. The critical analysis by Ateia et al. (2019) underscores the potential of these sorbents in addressing the challenges posed by PFAS in municipal water and wastewater treatment, suggesting a promising avenue for the application of compounds with similar functional groups (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Synthesis of Heterocycles and Dyes
The synthetic versatility of pyrazole derivatives makes them valuable precursors in the synthesis of a wide range of heterocyclic compounds and dyes. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their utility in generating various classes of heterocycles and dyes under mild reaction conditions. This points to the potential of 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride in facilitating the synthesis of complex molecules, given its structural resemblance to the reviewed compounds (Gomaa & Ali, 2020).
Development of Novel Organic Compounds
Research on pyrazolines, including the synthesis of hexasubstituted pyrazolines, reveals the compound's utility in organic synthesis, particularly in generating structurally unique molecules with potential applications in various fields. Baumstark et al. (2013) discussed the synthesis of hexasubstituted pyrazolines and their subsequent applications, including as precursors for cyclopropanes and oxygen-atom transfer reagents. This suggests that derivatives of this compound could be explored for similar innovative applications in organic synthesis and material science (Baumstark, Vásquez, & Mctush-Camp, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.ClH/c9-8(10,11)4-14-3-6(12)7(13-14)5-1-2-5;/h3,5H,1-2,4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBMLPATCUPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2N)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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